5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole
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Overview
Description
5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethenyl group attached to a dihydro-1,2-oxarsole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl chloride with a suitable ethenyl precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-tert-Butyl-2-chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole include:
- 2-tert-Butyl-5-methylphenol
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical structure
Properties
CAS No. |
61782-75-0 |
---|---|
Molecular Formula |
C9H14AsClO |
Molecular Weight |
248.58 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-5-ethenyloxarsole |
InChI |
InChI=1S/C9H14AsClO/c1-5-9(8(2,3)4)6-7-10(11)12-9/h5-7H,1H2,2-4H3 |
InChI Key |
JNCOVUBFYWHGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C=C[As](O1)Cl)C=C |
Origin of Product |
United States |
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